2-(4-Morpholinyl)-pyridine-4-carboxylic acid methyl ester
Overview
Description
2-(4-Morpholinyl)-pyridine-4-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Fluorination
The electrochemical fluorination of nitrogen-containing carboxylic acids, including derivatives like methyl esters of cyclic amino-group substituted carboxylic acids, has been studied for producing perfluoroacid fluorides and other cleavage products. This process, applied to compounds with morpholino groups, shows the potential for synthesizing fluorinated compounds without the formation of cyclized by-products, highlighting its utility in creating fluorinated derivatives for various applications (Abe et al., 1990).
Diastereoselective Synthesis
In the presence of zinc chloride, diastereoselective synthesis involving morpholine and other amines with methyl propiolate and aromatic aldehydes leads to functionalized tetrahydropyrimidin-2-thiones. This process demonstrates the versatility of morpholine derivatives in synthesizing complex heterocyclic compounds with satisfactory yields and good diastereoselectivity, which is significant for developing compounds with potential biological activities (Zhenming Liu et al., 2014).
Synthesis and Biological Activity
Morpholine and its derivatives have been utilized in the synthesis of methyl-3-acyl-6-amino-4-aryl-5-cyano-4H-pyrano-2-carboxylates, demonstrating antimicrobial, analgesic, and antipyretic activities. These findings indicate the potential of morpholine-containing compounds in the development of new therapeutic agents (Максим Андреевич Марьясов et al., 2016).
Prodrug Development for Topical Drug Delivery
Novel morpholinyl esters have been synthesized and evaluated as potential prodrugs for naproxen, aimed at improving topical drug delivery. This research shows the application of morpholine derivatives in enhancing the solubility and permeation of therapeutic agents through the skin, offering a promising strategy for developing more effective topical formulations (J. Rautio et al., 2000).
Peptidomimetic Chemistry
Enantiopure Fmoc-protected morpholine-3-carboxylic acid has been synthesized for use in peptidomimetic chemistry, demonstrating the utility of morpholine derivatives in the synthesis of complex peptide-based structures. This work highlights the importance of morpholine and its derivatives in the development of novel peptidomimetics for various biomedical applications (Filippo Sladojevich et al., 2007).
Organocatalytic Synthesis
Morpholine derivatives have been employed in the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], compounds with significant biological activities. This approach facilitates the rapid synthesis of these derivatives with high enantiopurity and structural diversity, underscoring the role of morpholine in advancing synthetic methodologies for medicinal chemistry (Xiao-Hua Chen et al., 2009).
Properties
IUPAC Name |
methyl 2-morpholin-4-ylpyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-15-11(14)9-2-3-12-10(8-9)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPMPHNVWDTCCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376254 | |
Record name | Methyl 2-(morpholin-4-yl)pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262296-00-4 | |
Record name | Methyl 2-(morpholin-4-yl)pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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